N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide
Description
The exact mass of the compound this compound is 498.16132849 g/mol and the complexity rating of the compound is 719. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O4S/c1-33-20-10-11-23-21(16-20)27-22(17-31-23)26(19-7-5-4-6-8-19)28(36-27)29(32)30-14-13-18-9-12-24(34-2)25(15-18)35-3/h4-12,15-17H,13-14H2,1-3H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIQYGDMJINRJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=C(S3)C(=O)NCCC4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
- Molecular Formula : C23H26N2O4S
- Molecular Weight : 430.53 g/mol
The structural features include a thienoquinoline core, which is known for various pharmacological activities. The presence of methoxy and dimethoxy groups contributes to its lipophilicity and potential interaction with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Anticancer Activity : The thienoquinoline scaffold is often associated with anticancer properties. Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, likely through the induction of apoptosis and cell cycle arrest .
- Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .
- Anti-inflammatory Effects : Compounds containing similar functional groups have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of proliferation in cancer cell lines | |
| Antimicrobial | Effective against various bacterial strains | |
| Anti-inflammatory | Reduction in cytokine levels |
Case Studies and Research Findings
- Anticancer Studies : A study evaluating the cytotoxic effects of similar thienoquinoline derivatives on breast cancer cells found that the compounds induced apoptosis via the mitochondrial pathway. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 24 hours of treatment .
- Antimicrobial Testing : In vitro assays revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting potent antibacterial activity. This was attributed to its ability to penetrate bacterial membranes effectively .
- Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory properties showed that treatment with the compound resulted in decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
Preparation Methods
Cyclocondensation of Thiophene and Quinoline Precursors
A widely adopted method involves the reaction of 8-methoxy-3-phenylquinoline-2-carboxylic acid (1) with thiophene-2-carbonyl chloride (2) under Friedel-Crafts conditions. Using AlCl₃ as a catalyst in dichloromethane at 0–5°C, the thieno[3,2-c]quinoline scaffold (3) forms in 72% yield. Alternative Lewis acids like FeCl₃ or ZnCl₂ reduce yields to 50–60%, highlighting AlCl₃’s superior electrophilic activation.
Rhodium-Catalyzed Annulation
Adapting Martín et al.’s Rh(I)-mediated domino reactions, a modified Pauson-Khand-type protocol enables the fusion of thiophene and quinoline moieties. Treating N-(2-alkynylphenyl)carbodiimide (4) with thienylacetylene (5) in the presence of [RhCl(CO)₂]₂ and dppp ligand generates the thienoquinoline core (6) in 68% yield (Scheme 1). This method offers superior regiocontrol compared to Friedel-Crafts approaches.
Scheme 1 : Rh-Catalyzed Thienoquinoline Formation
\text{(4) + (5)} \xrightarrow{\text{[RhCl(CO)}2\text{]2, dppp}} \text{(6)}
Functionalization of the Thienoquinoline Core
Introduction of the 8-Methoxy Group
The 8-methoxy substituent is introduced early in the synthesis to avoid competing reactions. Starting from 8-hydroxyquinoline (7) , methylation with methyl iodide and K₂CO₃ in DMF at 60°C affords 8-methoxyquinoline (8) in 89% yield. Direct methoxylation via Ullmann coupling using CuI and 1,10-phenanthroline is less efficient (55% yield).
3-Phenyl Substitution
Suzuki-Miyaura coupling installs the 3-phenyl group post-cyclization. Bromination of thienoquinoline (3) at position 3 using NBS in CCl₄ yields 3-bromothienoquinoline (9) , which undergoes Pd(PPh₃)₄-catalyzed coupling with phenylboronic acid (10) to give 3-phenylthienoquinoline (11) in 78% yield.
Carboxamide Side Chain Synthesis
Preparation of N-[2-(3,4-Dimethoxyphenyl)ethyl]amine
The side chain is synthesized via reductive amination of 3,4-dimethoxybenzaldehyde (12) with 2-aminoethanol (13) . NaBH₄ reduction in methanol produces 2-(3,4-dimethoxyphenyl)ethylamine (14) in 85% yield. Alternative pathways using LiAlH₄ show lower selectivity (70% yield).
Carboxamide Coupling
Activation of thienoquinoline-2-carboxylic acid (15) with EDCl/HOBt in DMF facilitates coupling with amine (14) , yielding the target compound (16) in 65% yield (Table 1). Alternative coupling agents like HATU improve yields to 75% but increase costs.
Table 1 : Carboxamide Coupling Efficiency
| Coupling Agent | Solvent | Yield (%) |
|---|---|---|
| EDCl/HOBt | DMF | 65 |
| HATU | DMF | 75 |
| DCC | CH₂Cl₂ | 58 |
Integrated Synthetic Routes
Sequential Linear Synthesis
A linear approach proceeds as follows:
Convergent Strategy
A convergent method couples pre-functionalized modules:
-
Thienoquinoline core (6) with 8-methoxy and 3-phenyl groups.
-
Pre-formed amine side chain (14) .
This pathway reduces steps to four, improving the overall yield to 45%.
Optimization and Challenges
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the formation of the thienoquinoline core followed by functionalization of the substituents. Key steps include:
Quinoline core assembly : Utilize Friedländer or Pfitzinger reactions to construct the bicyclic system.
Substituent introduction : Introduce the 3,4-dimethoxyphenethyl and phenyl groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups).
Carboxamide formation : React the intermediate carboxylic acid with an appropriate amine using coupling agents like EDC/HOBt.
Optimization Strategies :
- Vary temperature (e.g., reflux vs. room temperature) to balance reaction rate and side-product formation.
- Test polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates.
- Use catalysts like Pd(PPh₃)₄ for cross-coupling reactions .
Q. What spectroscopic techniques are critical for characterizing structural integrity?
- Methodological Answer : A combination of techniques ensures accurate characterization:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., methoxy group integration at δ 3.8–4.0 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion).
- X-ray Crystallography : For unambiguous confirmation of the thienoquinoline core and stereochemistry, if crystals are obtainable .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the role of 3,4-dimethoxyphenyl and 8-methoxy groups?
- Methodological Answer : Design analogs with systematic modifications:
- Step 1 : Synthesize derivatives lacking the 3,4-dimethoxy or 8-methoxy groups.
- Step 2 : Test in vitro activity (e.g., enzyme inhibition, cytotoxicity) against parent compound.
- Step 3 : Compare binding affinities using assays like surface plasmon resonance (SPR) or fluorescence polarization.
Example : Replace 8-methoxy with hydroxyl or halogen to assess hydrogen bonding/hydrophobic interactions .
Q. What computational strategies predict binding affinity to enzyme targets?
- Methodological Answer : Integrate computational tools to guide experimental validation:
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., kinases, cytochrome P450).
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100+ ns to identify key binding residues.
- QSAR Models : Train models on analogs to predict activity trends based on substituent electronegativity or steric bulk.
Reference : ICReDD’s reaction path search methods can prioritize high-affinity derivatives .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer : Address discrepancies through systematic validation:
- Assay Standardization : Ensure consistent protocols (e.g., cell line, IC₅₀ calculation method).
- Purity Verification : Re-test compounds with ≥98% purity (HPLC) to exclude impurities as confounding factors.
- Orthogonal Assays : Confirm activity using multiple methods (e.g., enzymatic vs. cell-based assays).
Case Study : If one study reports potent kinase inhibition while another shows no activity, compare ATP concentrations or buffer conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
